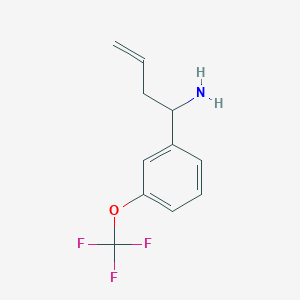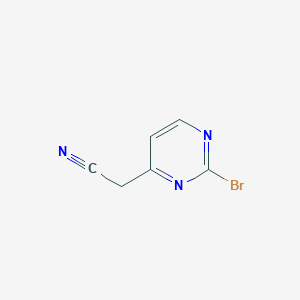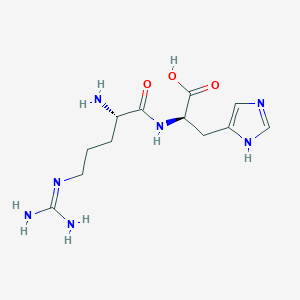
6-Ethyl-5,7-difluoroindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-5,7-difluoroindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. This compound is characterized by the presence of ethyl and difluoro substituents on the indoline ring, which imparts unique chemical and physical properties. The molecular formula of this compound is C10H7F2NO2, and it has a molecular weight of approximately 211.16 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,7-difluoroindoline-2,3-dione typically involves the introduction of ethyl and difluoro groups onto the indoline-2,3-dione scaffold. One common method involves the reaction of 5,7-difluoroindoline-2,3-dione with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the ethylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-5,7-difluoroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-5,7-difluoroindoline-2,3-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 6-Ethyl-5,7-difluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The presence of ethyl and difluoro groups can enhance the compound’s binding affinity and specificity, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Difluoroindoline-2,3-dione: Similar in structure but lacks the ethyl group, which may result in different chemical and biological properties.
6,7-Difluoroindoline-2,3-dione: Another closely related compound with difluoro substituents at different positions on the indoline ring.
Uniqueness
6-Ethyl-5,7-difluoroindoline-2,3-dione is unique due to the presence of both ethyl and difluoro groups, which impart distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H7F2NO2 |
|---|---|
Molekulargewicht |
211.16 g/mol |
IUPAC-Name |
6-ethyl-5,7-difluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H7F2NO2/c1-2-4-6(11)3-5-8(7(4)12)13-10(15)9(5)14/h3H,2H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
CZNAEPOAEIGIMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C2C(=C1F)NC(=O)C2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)

![6,7-Dihydropyrido[2,3-d]pyrimidin-5(1H)-one](/img/structure/B13108321.png)


![2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13108341.png)



![6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13108365.png)

![2-Pentylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13108381.png)

